2-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzamide
Overview
Description
2-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a furan-2-ylmethylsulfamoyl group
Preparation Methods
The synthesis of 2-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethylsulfamoyl intermediate, which is then coupled with a 2-chlorobenzamide derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
2-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions, forming new derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethylsulfamoyl group may play a crucial role in binding to these targets, while the chloro and benzamide groups contribute to the overall stability and activity of the compound. Pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzamide include:
- 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 2-chloro-N-furan-2-ylmethyl-acetamide These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and potential uses.
Properties
IUPAC Name |
2-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c19-17-6-2-1-5-16(17)18(22)21-13-7-9-15(10-8-13)26(23,24)20-12-14-4-3-11-25-14/h1-11,20H,12H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPAQLQBSMOSCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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